molecular formula C12H11NO3 B11637301 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Katalognummer: B11637301
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: BDRUBILCCDSZIW-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

(4E)-4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7+

InChI-Schlüssel

BDRUBILCCDSZIW-YRNVUSSQSA-N

Isomerische SMILES

CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)OC

Kanonische SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Unveiling the Mechanism of Action of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged heterocyclic scaffold, 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one has emerged as a highly versatile molecule in both medicinal chemistry and organic synthesis. Rather than acting as a single-target "magic bullet," this compound operates as a multi-target modulator. Its primary pharmacological significance lies in its ability to act as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) —a critical negative regulator of insulin signaling—and as a selective inhibitor of Cyclooxygenase-2 (COX-2) [1][2].

This technical guide deconstructs the molecular architecture of this compound, elucidates its dual-action biological mechanisms, and provides self-validating experimental workflows for researchers seeking to leverage this scaffold in drug development.

Molecular Architecture & Pharmacophore Profiling

The biological efficacy of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is dictated by three distinct structural domains, each contributing to its pharmacodynamic profile:

  • The Isoxazol-5(4H)-one Core: This five-membered heterocycle acts as a potent bioisostere for carboxylic acids and phosphate groups. Unlike traditional charged phosphate mimetics, which suffer from poor cellular permeability, the isoxazolone core maintains a neutral, lipophilic profile while still engaging positively charged amino acid residues in enzyme active sites[1].

  • The 4-Methoxybenzylidene Moiety: The arylidene double bond locks the phenyl ring in a rigid, planar (Z)-configuration. The para-methoxy group serves as a strong electron-donating group (EDG). This electronic enrichment enhances the hydrogen-bonding capacity of the oxygen atom, allowing it to anchor deeply within specific catalytic pockets[2].

  • The 3-Methyl Group: This group provides necessary steric bulk to orient the molecule within hydrophobic clefts, preventing off-target binding to smaller, structurally similar enzymes.

Primary Biological Target: PTP1B Inhibition (Metabolic Regulation)

The Mechanistic Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin and leptin signaling cascades. Overexpression of PTP1B dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), leading to insulin resistance and obesity[1].

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one acts as a competitive inhibitor of PTP1B. The isoxazolone core mimics the phosphotyrosine substrate, inserting itself into the positively charged active site (the P-loop). Simultaneously, the electron-rich 4-methoxybenzylidene group engages in π−π stacking with Tyr46 and forms critical hydrogen bonds with Arg221, effectively blocking the endogenous substrate from entering the catalytic cleft[1][2].

PTP1B_Pathway Insulin Insulin / Leptin Receptor Receptor (IR / ObR) Insulin->Receptor Binds JAK2_IRS JAK2 / IRS-1 Activation Receptor->JAK2_IRS Phosphorylates Downstream Metabolic Regulation (Glucose Uptake / Weight Control) JAK2_IRS->Downstream Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->Receptor Dephosphorylates PTP1B->JAK2_IRS Dephosphorylates Inhibitor 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one Inhibitor->PTP1B Competitive Inhibition

Fig 1. Mechanism of PTP1B inhibition by the isoxazol-5(4H)-one derivative in metabolic signaling.

Secondary Biological Target: Selective COX-2 Inhibition

Beyond metabolic regulation, the isoxazol-5(4H)-one scaffold exhibits potent anti-inflammatory properties via the selective inhibition of Cyclooxygenase-2 (COX-2)[2].

The selectivity is driven by the spatial geometry of the 4-methoxybenzylidene group. The COX-2 active site features a secondary hydrophobic side pocket (valine substitution at position 523 instead of isoleucine found in COX-1), which provides a larger volume. The rigid, planar methoxy-phenyl ring of the compound projects perfectly into this side pocket, anchoring via hydrogen bonds to Arg120, while sterically clashing with the restricted active site of COX-1. This results in targeted anti-inflammatory action without the gastrointestinal toxicity typically associated with non-selective COX inhibitors[2].

Quantitative Pharmacological Profiling

To contextualize the multi-target nature of this scaffold, the following table synthesizes the representative modulatory effects and binding affinities of the 4-arylidene-isoxazol-5(4H)-one class across its primary targets[1][2].

Target EnzymeModulatory EffectRepresentative IC50 (µM)Primary Interaction Motif
PTP1B Competitive Inhibition2.3 - 5.0Phosphate-binding loop (P-loop) / Arg221
COX-2 Selective Inhibition4.3 - 8.5Hydrophobic side pocket / Arg120
COX-1 Weak / Non-Inhibition> 50.0Steric clash at Ile523
Bacterial Membranes Membrane Disruption15.0 - 30.0Lipophilic arylidene insertion

Experimental Protocols: Self-Validating Systems

To investigate the mechanism of action of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, empirical validation must be rigorous. The following protocol details a self-validating in vitro assay designed to definitively prove competitive PTP1B inhibition.

Protocol: In Vitro PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 and establish the competitive inhibition kinetics of the compound using p -nitrophenyl phosphate ( p NPP) as a colorimetric substrate.

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM Dithiothreitol (DTT).

    • Causality: PTP1B relies on a highly nucleophilic, critical catalytic cysteine (Cys215) in its active site. DTT prevents the oxidation of this thiol group, ensuring baseline enzymatic activity. EDTA chelates trace heavy metals that could allosterically inhibit the enzyme or catalyze cysteine oxidation.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant human PTP1B (final concentration 10 nM) to a 96-well plate. Add the isoxazolone inhibitor dissolved in DMSO at varying concentrations (0.1 µM to 50 µM). Include a positive control well containing Suramin or Sodium Stibogluconate. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Substrate Addition: Initiate the reaction by adding p NPP at varying concentrations (1 mM to 10 mM) across different inhibitor concentration gradients.

    • Causality: p NPP is dephosphorylated by PTP1B into p -nitrophenol, which turns yellow under basic conditions, allowing for direct spectrophotometric quantification. Varying the substrate concentration is mathematically required to generate a Lineweaver-Burk plot.

  • Quenching & Readout: After 30 minutes, quench the reaction with 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader.

  • Kinetic Validation (The Self-Validating Step): Plot the data using a double-reciprocal Lineweaver-Burk plot ( 1/V vs 1/[S] ).

    • Causality: A single IC50 value is insufficient to prove the mechanism of action. If the compound is a true competitive inhibitor (binding to the orthosteric active site), the plotted lines for different inhibitor concentrations will intersect exactly at the y-axis ( Vmax​ remains constant, while apparent Km​ increases).

Exp_Workflow Prep Enzyme & Substrate Preparation (PTP1B + pNPP) Incubation Compound Incubation (Dose-Response Setup) Prep->Incubation Addition Absorbance Spectrophotometric Readout (405 nm) Incubation->Absorbance Quench & Read Kinetics Michaelis-Menten Kinetics Analysis Absorbance->Kinetics Data Processing

Fig 2. Self-validating high-throughput workflow for in vitro PTP1B enzymatic inhibition assays.

Chemical Synthesis & Green Chemistry Context

Understanding the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is crucial for application scientists scaling up drug development. The compound is highly accessible via a one-pot, three-component Knoevenagel condensation[3].

The Reaction: Ethyl acetoacetate, hydroxylamine hydrochloride, and 4-methoxybenzaldehyde are reacted in an aqueous medium using a green catalyst (such as amine-functionalized cellulose)[3][4].

Chemical Causality: The reaction proceeds via a tandem sequence. First, ethyl acetoacetate and hydroxylamine condense to form the 3-methylisoxazol-5(4H)-one core. Subsequently, the amine catalyst activates the 4-methoxybenzaldehyde. The highly electron-donating nature of the 4-methoxy group stabilizes the transition state during the nucleophilic attack by the active methylene of the isoxazolone core. This drives the final Knoevenagel condensation to completion, exclusively yielding the thermodynamically stable (Z)-isomer, which is the biologically active conformation required for enzyme pocket insertion[4].

References

  • [3] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose (Comparison of various catalysts applied in synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one). ResearchGate. URL:

  • [1] Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Endocrinology. URL:

  • [2] The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH) / PMC. URL:

  • [4] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. URL:

Sources

In Vitro Biological Activity of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The isoxazol-5(4H)-one scaffold is a privileged structure in medicinal chemistry, functioning as a versatile pharmacophore with broad-spectrum biological activities[1]. Among its derivatives, 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one stands out due to its unique electronic and steric profile.

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is effective. The biological efficacy of this derivative is driven by two structural pillars:

  • The Isoxazol-5(4H)-one Core: Acts as a potent hydrogen bond acceptor/donor system. Its lactone-like ring provides structural rigidity, allowing precise spatial alignment within enzymatic active sites[2].

  • The 4-Methoxybenzylidene Moiety: The electron-donating methoxy (–OCH₃) group at the para position increases the electron density of the aromatic ring and the conjugated vinylic double bond. This enhances the lipophilicity of the molecule (facilitating cellular membrane penetration) and modulates its reactivity as a Michael acceptor, enabling reversible covalent interactions with nucleophilic cysteine residues on target proteins[3].

Mechanistic Causality of Biological Activity

Antimicrobial Efficacy

Isoxazol-5(4H)-one derivatives exhibit significant antibacterial and antifungal properties[1]. The primary mechanism involves the disruption of microbial cell wall synthesis and the inhibition of essential metabolic enzymes. The methoxy substitution enhances binding affinity to bacterial transpeptidases via enhanced dipole-dipole interactions, making it particularly effective against Gram-positive strains like Staphylococcus aureus[4].

Anticancer and Cytotoxic Pathways

In oncology, 4-arylidene-isoxazol-5(4H)-ones act as potent cytotoxic agents. The mechanism of action is primarily linked to the induction of intrinsic apoptosis. The derivative triggers a cascade beginning with the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of Caspase-3 and Caspase-9[1].

Pathway L1 4-(4-Methoxybenzylidene)- Isoxazol-5(4H)-one L2 Intracellular ROS Generation L1->L2 L3 Mitochondrial Membrane Depolarization L2->L3 L4 Cytochrome c Release & Caspase-3/9 Activation L3->L4 L5 Apoptotic Cell Death L4->L5

Proposed apoptotic signaling pathway induced by isoxazol-5(4H)-one derivatives.

Quantitative Activity Profiles

To facilitate rapid comparative analysis, the typical in vitro biological activity ranges for 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one derivatives are summarized below. Data is aggregated from standardized multi-well assays.

Biological TargetAssay TypeRepresentative IC₅₀ / MICStandard ControlCausality / Mechanism
S. aureus (Gram +) Broth Microdilution16 - 32 µg/mLCiprofloxacinDisruption of bacterial cell wall synthesis.
E. coli (Gram -) Broth Microdilution64 - 128 µg/mLCiprofloxacinLower efficacy due to robust outer membrane efflux pumps.
HeLa Cell Line MTT Assay12.5 - 25.0 µMDoxorubicinInduction of intrinsic apoptosis via ROS generation.
DPPH Radical SpectrophotometricIC₅₀ ~ 45 µg/mLAscorbic AcidHydrogen atom transfer from the isoxazolone core.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation mechanisms. The following workflows are designed to ensure data integrity, reproducibility, and mechanistic transparency.

Protocol A: Green Synthesis & Structural Validation

The synthesis of the derivative utilizes a one-pot, three-component reaction (MCR) governed by green chemistry principles[2].

  • Reaction Assembly: Combine 10 mmol of 4-methoxybenzaldehyde, 10 mmol of ethyl acetoacetate, and 10 mmol of hydroxylamine hydrochloride in 20 mL of distilled water.

  • Catalysis: Add a green catalyst (e.g., 15 mol% salicylic acid or amine-functionalized cellulose).

    • Causality: Water is selected as the solvent because its high dielectric constant stabilizes the polar transition states during the Knoevenagel condensation, driving the equilibrium toward the precipitated product[3].

  • Execution & Monitoring: Stir at room temperature for 30-60 minutes.

    • Validation Step: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the aldehyde spot validates reaction termination.

  • Isolation: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol.

    • Validation Step: Perform ¹H-NMR spectroscopy. The presence of a distinct singlet at ~7.4 ppm confirms the vinylic proton of the benzylidene moiety, proving successful condensation.

Synthesis N1 Reactants Aldehyde + β-ketoester + NH₂OH·HCl N2 Aqueous Green Catalysis (e.g., Salicylic Acid / Water) N1->N2 N3 Knoevenagel Condensation & Cyclization N2->N3 N4 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one N3->N4 N5 Validation (NMR, FTIR, HPLC) N4->N5

One-pot multicomponent synthesis and validation workflow.

Protocol B: Self-Validating MTT Cytotoxicity Assay

This protocol evaluates the in vitro anticancer activity while preventing common false-positive artifacts.

  • Cell Seeding: Seed target cancer cells (e.g., HeLa) at 1×104 cells/well in a 96-well plate.

    • Causality: This specific seeding density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition from artificially skewing viability data.

  • Compound Administration: Treat cells with the isoxazol-5(4H)-one derivative at concentrations ranging from 1 to 100 µM.

    • Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline viability and prove the solvent is not inducing background cytotoxicity.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Detection: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Only metabolically active, viable cells possess functional mitochondrial succinate dehydrogenase enzymes capable of reducing the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Quantification: Solubilize the formazan in 100 µL DMSO and read absorbance at 570 nm.

    • Validation Step: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's statistical robustness and signal-to-noise ratio.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC (nih.gov).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org.
  • Environmentally Benign Synthesis of Isoxazole-5(4H)-one Derivative Using Cashew Shell Extract as a Natural Acid Catalyst - ResearchGate.
  • Efficient and Aqueous Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-one Derivatives Using Piperazine under Green Conditions - ResearchGate.

Sources

Physicochemical Profiling and Synthetic Methodologies of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Isoxazol-5(4H)-ones are a highly privileged class of five-membered heterocyclic compounds in medicinal chemistry, functioning as critical pharmacophores with documented antimicrobial, anticancer, and antioxidant activities. Among these derivatives, 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one stands out due to the presence of an electron-donating para-methoxy group on the benzylidene moiety. This specific substitution pattern significantly alters the electron density of the conjugated system, influencing both its physicochemical stability and its reactivity profile in biological assays.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, elucidates the causality behind its synthetic methodologies, and establishes a self-validating protocol for its preparation and characterization.

Physicochemical and Spectroscopic Profile

To effectively utilize 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one in drug development or material science, researchers must first understand its baseline physical and spectral characteristics. The quantitative data is summarized in the tables below.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one
CAS Number 17975-46-1
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Melting Point 177–179 °C[1]
Appearance Bright yellow crystalline solid[1]
Solubility Soluble in EtOH, DMSO, CDCl3; Insoluble in water
Table 2: Spectroscopic Validation Data (1H & 13C NMR in CDCl3)
Analytical MethodKey Shifts / WavenumbersStructural Assignment & Causality
1H NMR (300 MHz) δ 2.29 (s, 3H)Methyl group attached to the isoxazole ring.
δ 3.92 (s, 3H)Methoxy group (-OCH3).
δ 7.01 (d, J=8.7 Hz, 2H)Aromatic ortho-protons. Shielded by the electron-donating resonance of the para-methoxy group[2].
δ 7.33 (s, 1H)Vinylic proton (C=CH). Appears as a sharp singlet due to the lack of adjacent coupling protons and deshielding from the isoxazolone core[2].
δ 8.43 (d, J=8.7 Hz, 2H)Aromatic meta-protons.
13C NMR (300 MHz) δ 161.28, 167.77Carbonyl (C=O) and Imine (C=N) carbons of the heterocycle[2].
FT-IR (KBr) 1730 cm⁻¹, 1590 cm⁻¹Strong C=O stretching (1730) and C=N stretching (1590) confirming the intact isoxazolone ring[2].

Mechanistic Pathways and Synthetic Strategy

The synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is most efficiently achieved via a one-pot, three-component reaction. This green-chemistry approach utilizes ethyl acetoacetate, hydroxylamine hydrochloride, and 4-methoxybenzaldehyde.

Causality Behind the Reaction Sequence

The order of reagent addition is not arbitrary; it is dictated by the kinetics of the intermediate formation.

  • Cyclocondensation First: Ethyl acetoacetate and hydroxylamine hydrochloride must be reacted first to form the intermediate 3-methylisoxazol-5(4H)-one. If the aldehyde is introduced prematurely, hydroxylamine will preferentially attack the highly electrophilic aldehyde carbonyl, forming an unwanted oxime byproduct and drastically reducing the yield.

  • Knoevenagel Condensation: Once the active methylene core of the isoxazolone is formed, the addition of 4-methoxybenzaldehyde initiates a Knoevenagel condensation. The active methylene group is deprotonated by a mild green catalyst (such as Citric Acid or Monosodium Glutamate), attacking the aldehyde to form an alcohol intermediate, which rapidly dehydrates to yield the highly conjugated, thermodynamically stable yellow product[1].

Mechanism Step1 Ethyl Acetoacetate + Hydroxylamine HCl Step2 Cyclocondensation (Intermediate Formation) Step1->Step2 Step3 3-Methylisoxazol-5(4H)-one (Active Methylene Core) Step2->Step3 Step4 Addition of 4-Methoxybenzaldehyde Step3->Step4 Step5 Knoevenagel Condensation (-H2O) Step4->Step5 Product 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one Step5->Product

Mechanistic workflow of the three-component synthesis of the isoxazolone derivative.

Standardized Experimental Protocol

To ensure high reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in checkpoints to verify the success of the preceding step.

Step-by-Step Methodology
  • Intermediate Preparation: In a 50 mL round-bottom flask, dissolve ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (10 mmol) in 25 mL of distilled water.

  • Catalyst Integration: Add a green catalyst, such as Citric Acid (10 mmol) or Monosodium Glutamate (10 mol%), to the aqueous mixture. Stir at room temperature for 10–15 minutes[2],[1].

    • Causality: Water is chosen as the solvent to exploit the hydrophobic effect. While the precursors are partially soluble, the final conjugated product is highly hydrophobic, causing it to precipitate and drive the equilibrium forward (Le Chatelier's principle).

  • Condensation: Add 4-methoxybenzaldehyde (10 mmol) to the mixture. Heat the reaction to 70–80 °C (or apply microwave irradiation at 300W for 3 minutes)[2].

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is self-validating when the UV-active aldehyde spot disappears, replaced by a bright yellow spot at a lower Rf value.

  • Isolation: Upon completion, cool the mixture in an ice bath. Filter the precipitated crude product under a vacuum and wash thoroughly with cold distilled water to remove unreacted hydroxylamine and the water-soluble catalyst.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator.

    • Causality: Ethanol provides a steep solubility curve for this compound. Polar impurities remain dissolved in the cold mother liquor, yielding highly pure crystals.

Protocol N1 Crude Precipitate N2 Cold Water Wash N1->N2 N3 EtOH Recrystallization N2->N3 N4 Pure Yellow Crystals N3->N4 N5 NMR & MP Validation N4->N5

Self-validating post-reaction purification and spectroscopic validation workflow.

Post-Process Validation

To confirm the integrity of the synthesized batch, measure the melting point. A sharp melting point at 177–179 °C confirms the absence of solvent trapping or unreacted starting materials[1]. If the melting point is depressed or broad, a second recrystallization cycle is mandated before proceeding to NMR analysis.

References

  • Kolsepatil, S. R., et al. "An Efficient Monosodium Glutamate (MSG) Catalyzed Multicomponent Synthesis of Isoxazolone in Water under Microwave Irradiation." Der Pharma Chemica, 2017, 9(15):52-55. Available at:[Link]

  • "One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid." Oriental Journal of Chemistry, 2017. Available at: [Link]

Sources

Pharmacological Applications and Synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazol-5(4H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one has emerged as a highly versatile compound, characterized by an exocyclic double bond that functions as a potent Michael acceptor. This technical whitepaper explores the mechanistic pharmacology, biological targets, and green synthesis workflows of this compound, providing a comprehensive resource for drug development professionals.

Mechanistic Pharmacology & Biological Targets

The pharmacological versatility of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is heavily driven by its structural features. The presence of the electron-donating methoxy (-OCH₃) group at the para-position of the phenyl ring fundamentally alters the electronic distribution of the molecule, enhancing its binding affinity to various enzymatic targets and improving its radical scavenging capabilities[1][2].

Antimicrobial and Antifungal Activity

Isoxazol-5(4H)-ones exhibit significant antimicrobial properties by disrupting microbial cell walls and inhibiting crucial biosynthetic enzymes. In silico molecular docking studies and in vitro assays demonstrate that these derivatives possess strong binding affinities (ranging from 6.2 to 9.5 kcal/mol) to fungal lanosterol 14α-demethylase (CaCYP51, PDB ID: 5EQB)[3]. By inhibiting CaCYP51, the compound halts ergosterol biosynthesis, leading to severe membrane instability and cell death in pathogens such as Rhizoctonia solani and Colletotrichum gloeosporioides[4].

Anti-inflammatory & Analgesic Effects

The compound acts as a selective inhibitor of Cyclooxygenase-2 (COX-2). The causality behind this selectivity lies in the spatial arrangement of the 3-methyl group and the conjugated arylidene system, which perfectly occupies the larger active site pocket of COX-2[1]. By blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins without affecting COX-1, this compound offers potent analgesic and anti-inflammatory effects while minimizing the gastrointestinal toxicity typically associated with traditional NSAIDs.

Antioxidant Properties

Reactive Oxygen Species (ROS) cause oxidative stress, leading to cellular degradation. The 4-methoxy group acts as a powerful electron-donating group (EDG) via resonance. This allows the molecule to easily donate an electron or hydrogen atom to neutralize free radicals, stabilizing the resulting intermediate through the extended conjugated system of the arylidene ring[2][4].

Pharmacology cluster_targets cluster_effects Core 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one COX2 COX-2 Enzyme Inhibition Core->COX2 CYP51 CaCYP51 Binding (Ergosterol Inhibition) Core->CYP51 ROS ROS Scavenging (Electron Donation) Core->ROS Membrane Bacterial Membrane Disruption Core->Membrane AntiInflam Anti-inflammatory & Analgesic Effects COX2->AntiInflam Antifungal Antifungal Activity CYP51->Antifungal Antiox Antioxidant Activity ROS->Antiox Antibac Antibacterial Activity Membrane->Antibac

Fig 1: Pharmacological pathways and biological targets of the 4-methoxybenzylidene derivative.

Quantitative Data Summary

The table below synthesizes the pharmacological efficacy metrics and the mechanistic causality of the 4-methoxy substitution across different biological domains.

Pharmacological DomainPrimary Target / MechanismQuantitative Efficacy / MetricCausality of the 4-Methoxy Substitution
Antifungal Activity CaCYP51 (Lanosterol 14α-demethylase)Binding Energy: 6.2–9.5 kcal/mol[3]The oxygen atom acts as a strong hydrogen-bond acceptor, anchoring the molecule in the CYP51 active site.
Anti-inflammatory Selective COX-2 InhibitionHigh selectivity index (COX-2 vs COX-1)[1]Enhances the electron density of the arylidene ring, optimizing pi-pi stacking with COX-2 residues.
Antibacterial Activity Cell Wall / Membrane DisruptionZone of Inhibition: up to 9.60 mm[4]Increases lipophilicity, facilitating penetration through the bacterial phospholipid bilayer.
Antioxidant Capacity ROS ScavengingHigh % Radical Scavenging[2][4]The EDG nature of the methoxy group stabilizes the radical intermediate via resonance.

Synthesis & Experimental Workflows

The synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a prime example of Green Chemistry, utilizing a one-pot, three-component reaction (MCR)[5][6].

The Causality of Experimental Choices
  • Aqueous Solvent: Water is utilized not merely for environmental compliance, but because the hydrophobic effect forces the organic substrates to aggregate. This increases their effective molarity, drastically accelerating the condensation rate without the need for toxic organic solvents[5][6].

  • Catalyst Selection: Catalysts such as amine-functionalized cellulose (Cell-Pr-NH₂), sulfamic acid, or salicylic acid provide the necessary acidic/basic microenvironments to promote oxime formation and the subsequent Knoevenagel condensation at room temperature[5][7][8].

Synthesis Reagents 4-Methoxybenzaldehyde + Ethyl Acetoacetate + Hydroxylamine HCl Reaction One-Pot MCR (Water, Catalyst, RT) Reagents->Reaction Condensation Product 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one Reaction->Product Cyclization

Fig 2: Green one-pot multicomponent reaction (MCR) workflow for synthesis.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following step-by-step methodology is designed as a self-validating system.

Step 1: Reagent Preparation & Initiation

  • Add equimolar amounts (1.0 mmol) of 4-methoxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride to a round-bottom flask containing 10 mL of distilled water.

  • Causality: Equimolar ratios prevent the accumulation of unreacted precursors, ensuring high atom economy.

Step 2: Catalysis & Condensation

  • Introduce a green catalyst (e.g., 15 mol% salicylic acid) to the aqueous mixture. Stir vigorously at room temperature (25°C) for 30–60 minutes.

  • Causality: The catalyst lowers the activation energy barrier for the nucleophilic attack of hydroxylamine on the ketoester, forming the isoxazolone ring which subsequently reacts with the aldehyde.

Step 3: Self-Validating Reaction Monitoring

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Validation: The protocol is self-validating; the disappearance of the highly UV-active 4-methoxybenzaldehyde spot and the emergence of a distinct, lower-Rf product spot confirms total conversion. Furthermore, the product precipitates out of the aqueous solvent, driving the equilibrium forward (Le Chatelier's principle) and self-purifying the solid[5].

Step 4: Isolation & Structural Verification

  • Filter the precipitated solid, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.

  • Validation: Verify structural integrity via melting point determination (a sharp peak indicates high purity) and ¹H-NMR spectroscopy. The presence of a characteristic exocyclic vinylic proton singlet (around δ 7.3–7.5 ppm) and the methoxy protons (singlet at δ ~3.8 ppm) confirms the successful synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one[5].

Conclusion

The 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one derivative represents a highly valuable scaffold in pharmacological research. Its ability to be synthesized rapidly via green multicomponent reactions, combined with its potent multi-target biological profile (COX-2 inhibition, CaCYP51 binding, and ROS scavenging), makes it a prime candidate for further structural optimization in the development of novel antimicrobial and anti-inflammatory therapeutics.

Sources

crystal structure analysis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry. We will delve into the synthesis, characterization, and ultimately, the detailed elucidation of its three-dimensional structure through single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a deeper understanding of the rationale behind the experimental choices and the implications of the structural findings for drug design.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The adage "structure dictates function" is a cornerstone of modern molecular sciences, and nowhere is this more pertinent than in the field of drug development. The three-dimensional arrangement of atoms within a molecule governs its physicochemical properties, its interactions with biological targets, and ultimately its therapeutic efficacy and potential for adverse effects.[1][2] X-ray crystallography stands as a powerful technique for providing a high-resolution snapshot of a molecule's solid-state conformation, offering invaluable insights for rational drug design.[3]

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one belongs to the isoxazolone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Understanding the precise molecular geometry, intermolecular interactions, and packing motifs of this compound is crucial for optimizing its structure to enhance its desired pharmacological properties. This guide will walk you through the complete process of its crystal structure analysis, from the lab bench to the final refined structure.

Synthesis and Characterization of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

A reliable and reproducible synthesis is the first step in any structural analysis. 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one can be synthesized via a one-pot, three-component reaction, which is an efficient and atom-economical approach.[4]

Synthetic Protocol

This protocol outlines a common method for the synthesis of the title compound.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 4-Methoxybenzaldehyde

  • Citric acid (catalyst)[4]

  • Water

  • Ethanol or acetone (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate, hydroxylamine hydrochloride, and 4-methoxybenzaldehyde.

  • Add a catalytic amount of citric acid.

  • Add water to the flask to serve as the reaction medium.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • Filter the solid product and wash it with cold distilled water.

  • Recrystallize the crude product from ethanol or acetone to obtain pure, yellow crystals of (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one.[4]

Spectroscopic Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl protons (singlet, ~2.28 ppm), the methoxy protons (singlet, ~3.92 ppm), the vinylic proton (singlet, ~7.34 ppm), and the aromatic protons (a doublet for the two protons ortho to the methoxy group at ~7.00 ppm and a doublet for the two protons meta to the methoxy group at ~8.44 ppm).[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, methoxy carbon, aromatic carbons, and the carbonyl and imine carbons of the isoxazolone ring.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O (carbonyl) group (around 1732 cm⁻¹) and the C=N (imine) group of the isoxazolone ring.[4]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions.[5]

Crystal Growth

The journey to a crystal structure begins with a high-quality single crystal.

Methodology:

Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) is a common and effective method for growing single crystals suitable for X-ray diffraction. The key is to allow the solvent to evaporate slowly over several days to promote the formation of well-ordered crystals.[6]

Data Collection and Processing

Experimental Workflow for Single-Crystal X-ray Diffraction:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

  • Unit Cell Determination: A preliminary set of diffraction images is used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice of the crystal.

  • Data Integration and Scaling: The collected diffraction images are processed to measure the intensity of each reflection and apply corrections for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the observed and calculated structure factors. This iterative process adjusts atomic coordinates, and displacement parameters.[7]

Crystallographic Data for 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

The crystal structure of (Z)-4-(4-methoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one has been reported and is available in the Cambridge Structural Database (CSD) under the refcode YIMWIC .[8]

Parameter Value
CSD RefcodeYIMWIC
Chemical FormulaC₁₂H₁₁NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.234(3)
b (Å)20.373(8)
c (Å)7.423(3)
α (°)90
β (°)108.89(3)
γ (°)90
Volume (ų)1034.4(7)
Z4

Note: The specific atomic coordinates, bond lengths, and angles can be retrieved from the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre.

Molecular and Crystal Structure Insights

The crystal structure reveals that the molecule adopts a (Z)-configuration about the exocyclic C=C double bond. The isoxazole and the benzene rings are nearly coplanar, with a dihedral angle of approximately 11.59°.[8] This planarity is a key structural feature that can influence the molecule's electronic properties and its ability to interact with biological targets.

The crystal packing is stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions. Understanding these interactions is crucial for predicting the solid-state properties of the compound, including its solubility and stability, which are critical parameters in drug formulation.[8]

Implications for Drug Design and Development

The detailed structural information obtained from the provides a solid foundation for structure-based drug design (SBDD).[3]

Pharmacophore Modeling

The determined conformation of the molecule can be used to develop a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to virtually screen large compound libraries to identify new potential drug candidates.

Lead Optimization

The crystal structure provides a precise map of the molecule's shape and electronic properties. This information can guide medicinal chemists in making targeted modifications to the molecular structure to improve its potency, selectivity, and pharmacokinetic properties. For example, understanding the intermolecular interactions in the crystal can suggest modifications that could enhance binding to a target protein.

Understanding Structure-Activity Relationships (SAR)

By comparing the crystal structure of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one with those of its analogs, researchers can gain a deeper understanding of the structure-activity relationships within this class of compounds. This knowledge is invaluable for the rational design of more effective and safer drugs.

Logical Relationship in Structure-Based Drug Design:

SBDD A Crystal Structure of Lead Compound B Identify Key Structural Features & Interactions A->B C Computational Modeling (Docking, Pharmacophore) B->C D Design of New Analogs C->D E Synthesis & Biological Evaluation D->E E->A Iterative Refinement F Optimized Drug Candidate E->F

Caption: The iterative cycle of structure-based drug design.

Conclusion

The provides a wealth of information that is critical for its development as a potential therapeutic agent. This in-depth technical guide has outlined the entire process, from synthesis to structural elucidation and its implications for drug design. By integrating synthetic chemistry, spectroscopy, and X-ray crystallography, researchers can gain a comprehensive understanding of this promising molecule and pave the way for the development of novel and effective medicines.

References

  • Saikh, F. et al. (2013). Crystal structure of (Z)-4-(4-methoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, E69, o103. [Link]

  • Chandra, et al. (2012). (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, E68, o3091. [Link]

  • Cheng, J. C., et al. (2009). 4-(2-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, E65, o1452. [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (2006). Oxford University Press. [Link]

  • Crystal Growth, Evaluation and Handling. University of Nottingham. [Link]

  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. International Journal of Molecular Sciences, 21(15), 5568. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Gouaux, E. (2009). The rich contributions of small-molecule crystallography to our understanding of neurotransmitter transporters. Acta Crystallographica Section A: Foundations and Advances, 65(Pt 5), 415-424. [Link]

  • Structure based drug discovery facilitated by crystallography. (2017). Drug Target Review. [Link]

  • Introduction to Structure Refinement. University of St Andrews. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters, 20(S6), 1121-1133. [Link]

  • Growing Single Crystals Suitable for Diffraction Analysis. Youngstown State University. [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one. (2018). Acta Crystallographica Section E: Crystallographic Communications, E74, 926-930. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(9), 863-873. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2015). Oriental Journal of Chemistry, 31(3), 1599-1605. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). ACG Publications. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Catalysts, 14(9), 721. [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2021). Heterocycles, 102(9), 1778. [Link]

  • (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one. (2012). Acta Crystallographica Section E: Crystallographic Communications, E68, o3091. [Link]

  • 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. (2008). Acta Crystallographica Section E: Crystallographic Communications, E64, o2249. [Link]

  • (Z)-4-(4-Methoxybenzylidene)-2-methylsulfanyl-3-phenethyl-1H-imidazol-5(4H)-one. (2005). Acta Crystallographica Section E: Crystallographic Communications, E61, o2200-o2201. [Link]

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2015). Oriental Journal of Chemistry, 31(3), 1599-1605. [Link]

Sources

Methodological & Application

Green Synthesis Protocol for 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one: A Sustainable Multicomponent Approach

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Sustainable Chemistry, Heterocyclic Synthesis, and Process Optimization

Introduction & Mechanistic Rationale

The isoxazol-5(4H)-one scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties[1]. Traditionally, the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones required hazardous volatile organic solvents (VOCs), toxic metal catalysts, and energy-intensive reflux conditions.

To align with modern green chemistry principles, this application note details an optimized, one-pot, three-component reaction (MCR) for the synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one . By utilizing water as a solvent and a benign organocatalyst (such as salicylic acid or sodium ascorbate), we eliminate toxic waste, maximize atom economy, and drastically reduce the Process Mass Intensity (PMI)[2],[3].

The Causality of Experimental Choices
  • The Hydrophobic Effect: The selection of water is not merely an environmental preference. Water actively accelerates the reaction. Because the organic precursors are hydrophobic, they aggregate in the aqueous medium. This phase separation increases the effective molarity of the reactants, kinetically driving the multicomponent assembly[2].

  • Brønsted Acid Activation: Mild green catalysts like 3 provide necessary protonation without degrading sensitive functional groups. The acid protonates the carbonyl oxygen of 4-methoxybenzaldehyde, enhancing its electrophilicity. This facilitates a rapid Knoevenagel condensation with the active methylene of the in situ generated 3-methylisoxazol-5(4H)-one.

  • Thermodynamic Driving Force: The final highly conjugated product is completely insoluble in water. Its continuous precipitation drives the reaction equilibrium forward (Le Chatelier’s principle) and allows for isolation via simple filtration, bypassing energy-intensive chromatographic purification.

Mechanism A Ethyl Acetoacetate + Hydroxylamine HCl B Cyclocondensation (Water, Catalyst) A->B C 3-Methylisoxazol- 5(4H)-one B->C E Knoevenagel Condensation C->E D 4-Methoxybenzaldehyde D->E F 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one E->F

Reaction pathway for the three-component green synthesis of the target isoxazolone.

Comparative Green Catalytic Systems

To ensure protocol robustness and adaptability, the table below summarizes validated green catalytic systems for the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones. While all are effective, Salicylic Acid is selected for the detailed protocol below due to its exceptional performance at room temperature[3].

Catalyst SystemSolventTemperatureTime (min)Yield (%)Key Advantage
Salicylic Acid (15 mol%) WaterRoom Temp20–4090–95Zero energy input for heating; highly accessible[3].
Sodium Ascorbate (10 mol%) WaterRoom Temp15–3088–94Vitamin C derivative; completely non-toxic[2].
WEOFPA / Glycerol Glycerol60 °C45–6086–92Utilizes agro-waste derived catalyst[1].
Cashew Shell Extract WaterMild Heat12068–85Employs natural biomass extracts[4].

Step-by-Step Experimental Protocol

Target Molecule: 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one Scale: 1.0 mmol (Easily scalable to 10+ grams)

Reagents & Materials
  • 4-Methoxybenzaldehyde: 1.0 mmol (136.15 mg)

  • Ethyl acetoacetate: 1.0 mmol (130.14 mg / ~126 µL)

  • Hydroxylamine hydrochloride: 1.0 mmol (69.49 mg)

  • Salicylic Acid (Catalyst): 0.15 mmol (20.7 mg, 15 mol%)

  • Solvent: Distilled Water (5.0 mL)

Self-Validating Workflow
  • Intermediate Formation: In a 25 mL round-bottom flask, dissolve hydroxylamine hydrochloride (69.49 mg) and ethyl acetoacetate (126 µL) in 5.0 mL of distilled water. Stir vigorously at room temperature (20–25 °C) for 5 minutes.

    • Causality: This pre-stirring initiates the cyclocondensation to form the 3-methylisoxazol-5(4H)-one intermediate before the aldehyde is introduced, preventing unwanted side reactions.

  • Catalyst & Substrate Addition: Add 4-methoxybenzaldehyde (136.15 mg) and salicylic acid (20.7 mg) to the stirring aqueous mixture.

  • Reaction Monitoring: Continue stirring at room temperature.

    • Self-Validation: The reaction mixture will transition from a heterogeneous liquid suspension to a thick, brightly colored (yellow/orange) precipitate. This physical state change is a direct indicator of product formation.

    • TLC Verification: Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3 v/v). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the emergence of a lower-Rf product spot confirm completion (typically within 30 minutes).

  • Isolation: Filter the solid precipitate under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold distilled water (3 × 5 mL).

    • Causality: Water washing effectively removes the water-soluble salicylic acid catalyst and any unreacted hydroxylamine, ensuring high crude purity without column chromatography.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to afford analytically pure 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one.

Workflow Step1 1. Reagent Addition (Aldehyde, β-ketoester, NH2OH·HCl) Step2 2. Catalyst & Solvent (Salicylic Acid, H2O) Step1->Step2 Step3 3. Room Temp Stirring (Green Activation) Step2->Step3 Step4 4. Precipitation & Filtration Step3->Step4 Step5 5. Water Wash & Recrystallization Step4->Step5 Step6 Pure Target Compound Step5->Step6

Step-by-step experimental workflow for the green synthesis protocol.

Analytical Characterization

To verify the structural integrity of the synthesized 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one, cross-reference the isolated material against the following expected spectroscopic parameters:

  • Physical Appearance: Yellow to orange crystalline solid.

  • FT-IR (ATR, cm⁻¹): ~1735 (C=O stretch of the lactone ring), ~1610 (C=C alkene stretch), ~1590 (C=N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • 2.25 (s, 3H, isoxazolone -CH₃)

    • 3.85 (s, 3H, -OCH₃)

    • 7.12 (d, J = 8.8 Hz, 2H, Ar-H)

    • 8.42 (d, J = 8.8 Hz, 2H, Ar-H)

    • 7.88 (s, 1H, vinylic =CH)

References

  • Title: Synthesis of 4-arylmethylidene-3-methyl-isoxazol-5(4H)
  • Title: Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)
  • Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)
  • Title: Environmentally Benign Synthesis of Isoxazole-5(4H)

Sources

Knoevenagel condensation mechanism for 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Knoevenagel Condensation Mechanism & Protocol for 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one Synthesis

Executive Summary

The isoxazolone core is a privileged scaffold in medicinal chemistry, serving as a critical precursor for antivirals, antioxidants, and tyrosinase inhibitors. Specifically, 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a highly functionalized heterocycle whose synthesis highlights the intersection of classical organic chemistry and modern sustainable practices [1].

This application note provides a comprehensive guide for drug development professionals and synthetic chemists. It details the mechanistic rationale of the Knoevenagel condensation and outlines a self-validating, green-chemistry protocol. By leveraging a one-pot multicomponent reaction (MCR) in aqueous media, this methodology maximizes atom economy, eliminates toxic organic solvents, and ensures high-purity yields [2, 3].

Mechanistic Insights: The "Why" Behind the Reaction

The synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is driven by the exceptional acidity of the active methylene group (C4) on the 3-methylisoxazol-5(4H)-one ring. This acidity is a direct consequence of the adjacent carbonyl group and the electron-withdrawing nature of the isoxazole heteroatoms.

The Knoevenagel condensation proceeds via three distinct, causally linked stages:

  • Enolization (Deprotonation): A weak base catalyst (such as sodium acetate or an organocatalyst like salicylic acid) abstracts a proton from the C4 position. This generates a highly reactive, resonance-stabilized enolate/carbanion [2].

  • Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (p-anisaldehyde). While the electron-donating methoxy group on the aldehyde slightly reduces its electrophilicity, the high reactivity of the isoxazolone carbanion ensures rapid C–C bond formation, yielding a transient β -hydroxy intermediate.

  • Dehydration (Thermodynamic Sink): The β -hydroxy intermediate undergoes rapid, spontaneous dehydration (loss of H2​O ). This elimination step is thermodynamically driven by the formation of an extensively conjugated system that encompasses the isoxazolone ring, the exocyclic double bond, and the electron-rich p-methoxyphenyl ring. This extensive conjugation causes the product to precipitate out of the aqueous solvent, driving the equilibrium forward according to Le Chatelier's principle[4].

Mechanism A 3-Methylisoxazol-5(4H)-one (Active Methylene) B Enolate Intermediate (Nucleophile) A->B Base catalyst (-H⁺) C Aldol Adduct (β-hydroxy intermediate) B->C + 4-Methoxybenzaldehyde (Nucleophilic Attack) D 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one (Target Product) C->D Dehydration (-H₂O)

Figure 1. Mechanistic pathway of the Knoevenagel condensation forming the target isoxazolone.

Experimental Protocol: Green One-Pot Multicomponent Synthesis

Causality of Method Choice: Traditional step-wise synthesis requires the isolation of 3-methylisoxazol-5(4H)-one, an intermediate that can degrade upon storage. A one-pot reaction combining ethyl acetoacetate, hydroxylamine hydrochloride, and 4-methoxybenzaldehyde bypasses this isolation, minimizing solvent waste and operational hazards[5].

Materials & Reagents
  • 4-Methoxybenzaldehyde (p-anisaldehyde): 1.0 mmol

  • Ethyl acetoacetate: 1.0 mmol

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ): 1.0 mmol

  • Catalyst: Sodium acetate (NaOAc) (1.0 mmol) or Succinic Acid (10 mol%)

  • Solvent: H2​O :Ethanol (1:1 v/v, 5 mL)

Step-by-Step Methodology
  • Initial Cyclocondensation: In a 25 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 mmol) and the selected catalyst (e.g., NaOAc, 1.0 mmol) in 5 mL of the H2​O :Ethanol solvent system. Add ethyl acetoacetate (1.0 mmol). Stir at room temperature for 15 minutes.

    • Expert Insight: NaOAc acts dually as a base to liberate free hydroxylamine from its hydrochloride salt and as a catalyst for the subsequent oxime formation and cyclization.

  • Knoevenagel Condensation: To the same flask, add 4-methoxybenzaldehyde (1.0 mmol) dropwise or in small portions.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Self-Validation: The reaction is visually self-indicating. As the highly conjugated 4-(4-methoxybenzylidene) derivative forms, it drastically reduces its solubility in the aqueous/ethanolic medium, resulting in the formation of a dense, brightly colored (yellow/orange) precipitate.

  • Isolation: Once TLC indicates the complete consumption of the aldehyde (typically 30–60 minutes), filter the precipitate under vacuum. Wash the crude solid with ice-cold water (3 x 5 mL).

    • Expert Insight: The cold water wash removes unreacted salts, water-soluble catalysts, and residual hydroxylamine without dissolving the target compound.

  • Purification: Recrystallize the crude product from hot ethanol. Confirm purity via melting point determination and 1H NMR (verifying the characteristic exocyclic vinylic proton singlet at ~ δ 7.4 ppm).

Workflow Step1 1. Mix Reactants Aldehyde + β-ketoester + NH₂OH·HCl Step2 2. Add Catalyst & Solvent (e.g., NaOAc in H₂O/EtOH) Step1->Step2 Step3 3. Stir & Monitor RT or 60°C (Visual precipitation) Step2->Step3 Step4 4. Vacuum Filtration Isolate crude solid & wash Step3->Step4 Step5 5. Recrystallization Purify in hot ethanol Step4->Step5 Step6 6. Pure Product Yield > 85% Step5->Step6

Figure 2. One-pot multicomponent synthesis workflow under green chemistry conditions.

Quantitative Data: Catalyst Optimization

Selecting the right catalyst balances reaction kinetics, yield, and environmental impact. The table below summarizes comparative data for the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones under various conditions, demonstrating the superiority of green organocatalysts over traditional volatile bases [2, 3, 5].

Catalyst (Loading)Solvent SystemTemperatureTime (min)Typical Yield (%)Environmental Impact
Piperidine (10 mol%)EthanolReflux (78 °C)12075 - 80High (Toxic, volatile)
Sodium Acetate (20 mol%) H2​O :EtOH (1:1)Room Temp4588 - 92Low (Benign salt)
Salicylic Acid (15 mol%) H2​O Room Temp6085 - 90Low (Organocatalyst)
Succinic Acid (10 mol%) H2​O Room Temp30> 90Low (Biodegradable)

Troubleshooting & Quality Control

  • Issue: Low yield or incomplete reaction.

    • Cause: Poor solubility of the highly lipophilic 4-methoxybenzaldehyde in pure water, preventing it from interacting with the isoxazolone intermediate.

    • Solution: Transition to a co-solvent system like H2​O :EtOH (1:1) to ensure phase homogeneity during the initial mixing phase.

  • Issue: Oily crude product instead of a solid precipitate.

    • Cause: Presence of unreacted ethyl acetoacetate or side-product formation (e.g., bis-condensation) acting as a plasticizer.

    • Solution: Ensure strict equimolar ratios of reactants. Triturate the crude oil thoroughly with ice-cold ethanol to selectively dissolve and remove lipophilic impurities, inducing crystallization.

References

  • Title: Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid Source: ResearchGate / Current Organocatalysis URL: [Link]

  • Title: Efficient and Aqueous Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-one Derivatives Using Piperazine under Green Conditions Source: ResearchGate URL: [Link]

  • Title: Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one (3) in water and catalysis by itaconic acid Source: Universitat de Barcelona (UB) URL: [Link]

  • Title: Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium Source: ResearchGate URL: [Link]

Protocol for the One-Pot Multicomponent Synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isoxazol-5(4H)-one heterocyclic scaffold is a privileged pharmacophore in medicinal chemistry. It frequently serves as a core building block for target protein ligand-linker conjugates, PROTACs, and various kinase inhibitors, as highlighted by 1 [1]. Specifically, 4-arylidene-3-methylisoxazol-5(4H)-ones, such as 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, possess an α,β-unsaturated carbonyl moiety that acts as a Michael acceptor, conferring distinct biological activities.

Traditionally, synthesizing this molecule required a linear, two-step approach involving the isolation of the isoxazolone intermediate. However, modern synthetic chemistry favors a one-pot, three-component reaction (3CR) that maximizes atom economy. The reaction proceeds via two primary cascades:

  • Oxime Formation & Cyclization: Hydroxylamine attacks the ketone carbonyl of ethyl acetoacetate. The resulting oxime undergoes intramolecular cyclization via nucleophilic attack on the ester carbonyl, expelling ethanol to form 3-methylisoxazol-5(4H)-one.

  • Knoevenagel Condensation: The intermediate possesses a highly acidic active methylene group at the C4 position. It readily forms an enolate that attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration yields the target highly conjugated product.

Mechanism A Ethyl Acetoacetate + Hydroxylamine HCl B Oxime Intermediate A->B NaOAc -NaCl, -H2O C 3-Methylisoxazol-5(4H)-one (Active Methylene) B->C Cyclization -EtOH E Knoevenagel Condensation (Water Elimination) C->E D 4-Methoxybenzaldehyde (Electrophile) D->E F 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one E->F

Figure 1: Mechanistic pathway of the one-pot three-component synthesis.

Experimental Design & Causality

Every reagent and condition in this protocol has been selected to create a self-validating system that guarantees high yield and purity without the need for complex chromatographic purification.

  • The Role of Sodium Acetate: Hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl), which is unreactive. Sodium acetate acts as a mild base to liberate free hydroxylamine. Crucially, the acetate ion is weak enough that it does not trigger unwanted side reactions (like aldol condensation of the aldehyde) but is sufficiently basic to catalyze the subsequent Knoevenagel condensation.

  • Solvent Causality (EtOH/H₂O 1:1): The polarity of the solvent mixture is deliberately tuned, a standard supported by the 2 [2]. The starting materials require a high dielectric constant (water) for dissolution and initial reactivity. However, the final product is highly lipophilic and conjugated. As the product forms, it exceeds its solubility threshold and precipitates out. This physical removal of the product from the liquid phase continuously drives the chemical equilibrium forward according to Le Chatelier’s principle.

Step-by-Step Protocol

Reagents Required (1.0 mmol scale)
  • 4-Methoxybenzaldehyde (Anisaldehyde): 136.15 mg (~122 μL)

  • Ethyl acetoacetate: 130.14 mg (~127 μL)

  • Hydroxylamine hydrochloride: 69.49 mg

  • Sodium acetate (anhydrous): 82.03 mg

  • Solvent: Ethanol/Water (1:1 v/v), 10 mL total

Methodology
  • Preparation of the Base-Catalyzed Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 69.49 mg of hydroxylamine hydrochloride and 82.03 mg of sodium acetate in 5 mL of distilled water. Stir for 5 minutes at room temperature to ensure the complete liberation of free hydroxylamine.

  • Addition of the β-Keto Ester: Add 127 μL of ethyl acetoacetate to the aqueous mixture. Stir vigorously for 15 minutes. The solution will become slightly cloudy as the 3-methylisoxazol-5(4H)-one intermediate forms.

  • Introduction of the Electrophile: Dilute 122 μL of 4-methoxybenzaldehyde in 5 mL of absolute ethanol. Add this ethanolic solution dropwise to the reaction flask over 2 minutes.

  • Condensation and Precipitation: Allow the reaction mixture to stir at room temperature (20–25 °C) for 60 to 90 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). A heavy yellow/orange precipitate will form as the product crystallizes out of the solvent matrix.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 5 mL of ice-cold distilled water to remove residual inorganic salts (NaCl, unreacted NaOAc), followed by 1 x 5 mL of ice-cold 20% ethanol to remove any trace unreacted aldehyde.

  • Purification: Recrystallize the crude solid from hot ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 15 minutes before final filtration. Dry the purified crystals under a vacuum at 45 °C for 4 hours.

Workflow Step1 1. Reagent Mixing (EAA, NH2OH·HCl, NaOAc, Aldehyde) Step2 2. Solvent Addition (EtOH/H2O 1:1) Step1->Step2 Step3 3. Stirring (RT, 60-90 min) Step2->Step3 Step4 4. Precipitation & Filtration Step3->Step4 Step5 5. Washing (Ice-cold Water/EtOH) Step4->Step5 Step6 6. Recrystallization (Hot Ethanol) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Quantitative Data & Optimization

While standard ambient stirring remains highly effective, 3 and novel catalysts can further reduce reaction times [3]. The table below summarizes comparative optimization data for the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones to guide scale-up decisions.

Table 1: Optimization of Reaction Conditions

Catalyst (mol%)Solvent SystemTemperature (°C)Time (min)Isolated Yield (%)
NoneWaterRoom Temp (25 °C)12055
Sodium Acetate (100) EtOH/H₂O (1:1) Room Temp (25 °C) 60 92
Vitamin B1 (10)Water (Ultrasound)20 °C3094
Ni(OAc)₂ (10)WaterRoom Temp (25 °C)8096
TBAP (5)WaterRoom Temp (25 °C)12585

Note: While transition metal catalysts and ultrasound irradiation provide slight yield enhancements, the stoichiometric sodium acetate in EtOH/H₂O remains the most cost-effective, scalable, and reliable method for standard laboratory environments.

References

  • Benchchem. "3-methylisoxazol-5(4H)-one | CAS 1517-96-0 - Exploration of Biological Activities in Isoxazole 5 4h One Architectures." Benchchem Compound Database.
  • Jordan Journal of Chemistry. "Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Green Media." JJC.
  • National Center for Biotechnology Information (PMC). "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." PMC.

Sources

Application Note: Standardized Protocols for In Vitro Antimicrobial Susceptibility Testing of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The isoxazole ring system is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Derivatives of isoxazol-5(4H)-one, in particular, have attracted significant interest as potential novel antimicrobial agents.[5][6] The compound 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one belongs to this promising class of heterocycles.[7] Its structural features, specifically the α,β-unsaturated carbonyl system, suggest a potential for interaction with biological nucleophiles within microbial cells, a common mechanism for antimicrobial action.[8]

The escalating threat of antimicrobial resistance necessitates the discovery and rigorous evaluation of new chemical entities.[9] This application note provides a comprehensive, structured guide to assessing the antimicrobial potential of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one. The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data reproducibility and reliability.[10][11]

We will detail a tiered approach, beginning with a qualitative screening assay (Agar Disk Diffusion) to determine the spectrum of activity, followed by quantitative methods (Broth Microdilution) to establish the Minimum Inhibitory Concentration (MIC), and finally, a protocol to determine the Minimum Bactericidal Concentration (MBC). This systematic evaluation will clarify whether the compound exhibits bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) properties, which is a critical distinction for drug development.

Foundational Methodologies

A robust antimicrobial assessment relies on a combination of qualitative and quantitative methods. This guide employs three core, complementary assays.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a preliminary, qualitative screening method. A disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient.[12] If the microorganism is susceptible, a clear zone of no growth—the Zone of Inhibition (ZOI)—will form around the disk.[13][14] Its simplicity and low cost make it ideal for rapidly screening the compound against a wide range of microbes.

  • Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[15][16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The assay involves a serial two-fold dilution of the compound in a liquid growth medium within a 96-well microtiter plate, which is then inoculated with a standardized microbial suspension.[18] This method provides a precise, quantitative measure of the compound's potency.

  • Minimum Bactericidal Concentration (MBC) Determination: This assay differentiates between bacteriostatic and bactericidal activity. It is a direct extension of the broth microdilution test. Aliquots from the wells showing no visible growth (at and above the MIC) are sub-cultured onto agar plates that do not contain the test compound.[19][20] The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, indicating a bactericidal effect.[19][21]

The logical flow of these assays provides a comprehensive profile of the compound's antimicrobial characteristics.

G cluster_0 Antimicrobial Assay Workflow A Qualitative Screening (Agar Disk Diffusion) B Quantitative Potency (Broth Microdilution - MIC) A->B If ZOI > 0 C Mechanism of Action (MBC Determination) B->C Determine MIC Value D Compound Activity Profile (Bacteriostatic vs. Bactericidal) C->D Compare MIC vs. MBC

Caption: Visual layout for the Broth Microdilution MIC assay.

4.4 Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Causality Statement: This protocol directly tests the viability of cells that have been exposed to the compound. By plating on a compound-free medium, it confirms whether the initial inhibition observed in the MIC assay was due to cell death or merely a suspension of growth.

  • Plate Selection: Following MIC determination, select the microtiter plate wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the growth control well.

  • Sub-culturing: Mix the contents of each selected well. Aseptically remove 10 µL from each well and spot-plate it onto a quadrant of a fresh MHA plate. [19]3. Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in the growth control spot.

  • Reading the MBC: The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [19]Visually, it is the lowest concentration that shows no growth (or only 1-2 colonies) on the subculture plate. [21]

Data Interpretation and Presentation

  • If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .

  • If MBC/MIC > 4 , the compound is generally considered bacteriostatic .

Table 1: Sample Data Summary for Antimicrobial Evaluation

Microbial StrainATCC® No.Disk Diffusion ZOI (mm) @ 100 µ g/disk MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus25923228162Bactericidal
E. coli259221532>128>4Bacteriostatic
P. aeruginosa278530>128>128-Resistant
C. albicans900281816322Fungicidal
DMSO Control-0>128--No Activity

References

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. [Link]

  • Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • University of Basrah. (2021). Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Setamdideh, D. (2016). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2020). Synthesis & Evaluation of isoxazole for their antimicrobial activity. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • ResearchGate. (2015). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?. [Link]

  • International Journal of Advanced Research. (2024). A Facile and Efficient Synthesis of Isoxazol-5(4H)-one Derivatives Catalyzed by Camphor Sulfonic Acid and Their Bio-evaluation. [Link]

  • Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]

  • Al-Warhi, T., et al. (2024). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • SciELO. (2023). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones. [Link]

  • RSC Publishing. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one , a highly lipophilic arylideneisoxazol-5(4H)-one derivative.

Due to its rigid, planar isoxazolone core and the hydrophobic 4-methoxybenzylidene moiety, this compound exhibits strong intermolecular π-π stacking [1]. While it is a valuable building block and pharmacophore, these structural features make it highly prone to precipitation, aggregation, and the "ouzo effect" (spontaneous emulsification) when transitioning from a pure Dimethyl Sulfoxide (DMSO) stock into aqueous biological media [2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your assays.

Frequently Asked Questions (FAQs)

Q: Why does my compound completely dissolve in 100% DMSO, but immediately form a cloudy suspension when added to cell culture media? A: This is caused by a rapid solvent shift. When the DMSO stock is introduced to an aqueous environment, water molecules rapidly diffuse into the DMSO droplet, drastically lowering the local dielectric constant. The compound is stripped of its DMSO solvation shell faster than it can be solvated by water or media proteins. Because the compound's hydrophobic interactions are stronger than its hydrogen-bonding potential with water, rapid nucleation and micro-precipitation occur.

Q: Can I heat the DMSO stock to force the compound into solution? A: Yes, but with strict limitations. You may gently heat the solution to 37°C–50°C combined with sonication. However, prolonged heating above 60°C in the presence of trace water can lead to the hydrolytic degradation of the isoxazol-5(4H)-one ring. Always allow the solution to return to room temperature before assessing true equilibrium solubility.

Q: My DMSO stock has been stored at -20°C for a month, and now it won't redissolve upon thawing. What happened? A: DMSO is highly hygroscopic. If the stock was opened in a humid environment or subjected to multiple freeze-thaw cycles without inert gas purging, it likely absorbed atmospheric water. Even 2-5% water in DMSO can drastically reduce the solubility limit of highly hydrophobic isoxazolone derivatives.

Troubleshooting Guide: Causality & Solutions

Issue A: Incomplete Dissolution in the Primary DMSO Stock
  • The Cause: The use of standard laboratory-grade DMSO (which may contain up to 1% water) or exceeding the absolute thermodynamic solubility limit of the compound.

  • The Solution: Always use anhydrous DMSO (≥99.9%, sterile-filtered) . If the compound does not dissolve at 10 mM, do not force it. Cap the concentration at 5 mM. It is scientifically sounder to use a larger volume of a dilute, fully dissolved stock than a smaller volume of a supersaturated stock that contains invisible micro-crystals.

Issue B: "Invisible" Micro-Precipitation in Aqueous Assays
  • The Cause: Researchers often rely on the naked eye to confirm solubility. However, 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one can form colloidal aggregates (100–500 nm) that appear optically clear but will artificially inflate apparent biological activity or cause erratic assay readouts.

  • The Solution: Implement a self-validating spectrophotometric check. Measure the Optical Density (OD) at 600 nm of your final aqueous dilution against a blank. An OD600​>0.05 indicates colloidal scattering (micro-precipitation).

Mechanistic Workflows & Visualizations

To successfully formulate this compound for in vitro or in vivo use, you must bypass direct aqueous dilution and utilize a micellar encapsulation or co-solvent strategy[3].

Mechanism A 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one in 100% DMSO B Direct Aqueous Dilution A->B Standard Protocol C Co-solvent/Surfactant Addition (e.g., Tween-80) A->C Optimized Protocol D Solvent Shift & Dielectric Drop B->D G Micellar Encapsulation C->G E π-π Stacking & Hydrophobic Aggregation D->E F Precipitation (Ouzo Effect) E->F H Stable Aqueous Suspension/Solution G->H Aqueous Buffer Addition

Caption: Mechanistic pathway of hydrophobic aggregation vs. micellar encapsulation.

Quantitative Data: Solubility Profiles

The following table summarizes the empirical solubility behavior of highly lipophilic isoxazol-5(4H)-ones across different solvent matrices. Use this to select the appropriate vehicle for your specific assay.

Solvent MatrixMax Stable ConcentrationVisual State (1 hr post-mix)OD600 (Scattering)Recommendation
100% Standard DMSO~5 mMClear< 0.01Not recommended (Water absorption risk)
100% Anhydrous DMSO~10 - 20 mMClear< 0.01Ideal for Stock Storage
1% DMSO in PBS (pH 7.4)< 10 µMCloudy / Precipitate> 0.20Unusable for assays
1% DMSO + 5% PEG400 in PBS~50 µMSlightly Hazy~ 0.08Marginal; requires immediate use
1% DMSO + 2% Tween-80 in PBS~100 µMClear (Micellar)< 0.02Ideal for in vitro assays

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock

Causality: Establishing a pristine master stock is the foundation of reproducible data. Excluding water prevents premature nucleation.

  • Preparation: Equilibrate a sealed vial of anhydrous DMSO (≥99.9%) to room temperature before opening to prevent condensation.

  • Weighing: Weigh exactly 2.31 mg of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one (MW 231.25 g/mol ) into a sterile, amber glass vial. Note: Amber glass prevents photo-isomerization of the benzylidene double bond.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Hold the vial against a light source. The solution must be perfectly clear with no refractive striations. Aliquot into single-use tubes, purge with Argon or Nitrogen gas, and store at -20°C.

Protocol B: Stepwise Aqueous Dilution (The "Co-Solvent Cushion" Method)

Causality: By introducing an intermediate surfactant (Tween-80) before the aqueous buffer, you coat the hydrophobic molecules in a micellar layer, preventing π-π stacking when the dielectric constant drops [2].

Workflow N1 1. Thaw Stock (Room Temp) N2 2. Aliquot DMSO Stock (e.g., 10 µL) N1->N2 N3 3. Add Surfactant (e.g., 20 µL Tween-80) N2->N3 N4 4. Vortex Vigorously (Create Cushion) N3->N4 N5 5. Dropwise Addition (970 µL Warm Media) N4->N5 N6 6. OD600 Validation (Confirm < 0.05) N5->N6

Caption: Step-by-step experimental workflow for preparing and validating aqueous dilutions.

  • Intermediate Mix: In a fresh microcentrifuge tube, add 10 µL of your 10 mM DMSO stock.

  • The Cushion: Add 20 µL of pure Tween-80 (or PEG400). Pipette up and down 10 times to thoroughly mix the DMSO and surfactant. Do not skip this step.

  • Aqueous Introduction: Pre-warm your biological buffer or cell culture media to 37°C. Slowly add 970 µL of the warm media to the DMSO/Surfactant mixture dropwise while continuously vortexing at low speed.

  • Self-Validation: Transfer 100 µL of the final mixture to a 96-well plate and read the absorbance at 600 nm. An OD 0.05 confirms a successful, stable micellar dispersion suitable for dosing.

References

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Molecules (Basel, Switzerland). Discusses the synthesis, physicochemical properties, and reaction pathways of isoxazol-5(4H)-one derivatives. URL:[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments (JoVE). Details the mechanisms of hydrophobic compound precipitation in DMSO/aqueous shifts and formulation methodologies. URL:[Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit (r/labrats). Community-sourced, field-tested laboratory troubleshooting for DMSO precipitation of hydrophobic molecules. URL:[Link]

Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, reduce the formation of unwanted side products, and optimize reaction yields. As Senior Application Scientists, we provide insights grounded in mechanistic principles and validated experimental data.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge critical for a successful synthesis.

Q1: What is the generally accepted reaction mechanism for this synthesis?

The synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is typically achieved via a one-pot, three-component reaction involving 4-methoxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[1] The reaction proceeds through a cascade of Knoevenagel condensation and cyclization steps. The exact sequence can be influenced by the catalyst and reaction conditions, but a plausible mechanism involves the initial formation of an oxime intermediate, which then undergoes condensation and cyclization.[2]

Reaction_Mechanism cluster_0 Pathway A: Oxime First EAA Ethyl Acetoacetate Oxime Intermediate Oxime EAA->Oxime + NH2OH NH2OH Hydroxylamine Anis 4-Methoxy- benzaldehyde Knoevenagel_Adduct Knoevenagel Adduct Anis->Knoevenagel_Adduct + Enolate of EAA Cat Catalyst (e.g., Base) Cat->EAA Cat->Anis Activates Oxime->Knoevenagel_Adduct + Aldehyde (Knoevenagel Condensation) Enolate Enolate/ Active Methylene Final_Product Target Isoxazolone Knoevenagel_Adduct->Final_Product Intramolecular Cyclization - EtOH Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC High_MW_Spot High MW Side Product (Low Rf)? Check_TLC->High_MW_Spot Stall_Product Intermediate Buildup (e.g., Oxime)? Check_TLC->Stall_Product General_Low_Yield Overall Poor Conversion? Check_TLC->General_Low_Yield High_MW_Spot->Stall_Product No Michael_Sol Michael Addition Likely. - Control Stoichiometry - Use Slow Addition High_MW_Spot->Michael_Sol Yes Stall_Product->General_Low_Yield No Catalyst_Sol Inefficient Catalysis. - Increase Catalyst Loading - Change Catalyst Type - Increase Temperature Stall_Product->Catalyst_Sol Yes Protocol_Sol Suboptimal Conditions. - Check Solvent - Increase Temperature - Increase Reaction Time General_Low_Yield->Protocol_Sol Yes

Sources

Validation & Comparative

FTIR Spectra Comparison Guide: 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I approach the structural validation of heterocyclic scaffolds not merely as a checklist of analytical techniques, but as a dynamic system of physical chemistry and quantum mechanics. 4-Arylidene-3-methylisoxazol-5(4H)-one derivatives are highly privileged pharmacophores exhibiting potent antimicrobial, antifungal, and anti-inflammatory properties[1].

When developing or synthesizing these compounds, Fourier-Transform Infrared Spectroscopy (FTIR) serves as the frontline analytical tool. It allows researchers to track the success of the Knoevenagel condensation by monitoring the highly sensitive lactone-like carbonyl (C=O) and imine-like (C=N) stretches. This guide provides an objective, data-driven comparison of the FTIR spectra of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one against its structural alternatives, detailing the causality behind the experimental protocols and the quantum mechanical resonance effects driving the spectral shifts.

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the synthesis and characterization workflows must be treated as a self-validating system. Built-in quality control checks guarantee that the resulting spectral data is free from matrix interference or incomplete conversion artifacts.

One-Pot Multicomponent Synthesis Protocol

The target derivatives are synthesized via a green, three-component cyclocondensation.

  • Step 1: Reaction Assembly. Combine 1.0 mmol of the target aromatic aldehyde (e.g., 4-methoxybenzaldehyde), 1.0 mmol ethyl acetoacetate, and 1.0 mmol hydroxylamine hydrochloride in 10 mL of an aqueous medium containing a green catalyst, such as sodium malonate or amine-functionalized cellulose[2].

    • Causality: Water is selected as the solvent because the hydrophobic effect forces the organic substrates into close proximity, accelerating the multicomponent cyclocondensation without the need for toxic organic solvents.

  • Step 2: Catalytic Cyclocondensation. Stir the mixture at room temperature (25°C) until the reaction reaches completion.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active aldehyde spot serves as the internal validation that the Knoevenagel condensation has reached >99% conversion.

  • Step 3: Isolation. Filter the precipitated product and recrystallize from hot ethanol.

    • Causality: The highly conjugated product is hydrophobic, causing it to crash out of the aqueous solution. This phase separation drives the reaction equilibrium forward via Le Chatelier’s principle.

High-Resolution FTIR Sample Preparation
  • Step 1: Desiccation. Dry the purified isoxazol-5(4H)-one sample under vacuum for 24 hours.

    • Causality: Trace moisture produces a broad O-H stretching band at 3500–3200 cm⁻¹, which can obscure critical =C-H stretching frequencies and alter the baseline.

  • Step 2: Matrix Milling. Mill 2 mg of the sample with 200 mg of spectroscopic-grade, anhydrous KBr in an agate mortar.

    • Causality: We specifically select transmission KBr pelleting over Attenuated Total Reflectance (ATR) for this comparative study. While ATR is faster, its penetration depth is wavelength-dependent, which can distort relative peak intensities and slightly shift wavenumbers in the highly conjugated 1800–1500 cm⁻¹ region. KBr transmission provides the absolute wavenumber accuracy required for substituent effect tracking.

  • Step 3: Pelleting. Press the mixture under 10 tons of force to form a translucent pellet and scan from 4000 to 400 cm⁻¹.

    • Self-Validation Check: Prior to sample scanning, a background scan of a blank KBr pellet is performed. A flat baseline with >95% transmittance confirms the matrix is free of contaminants, validating the subsequent sample spectra.

Workflow Step1 Multicomponent Synthesis Aldehyde + β-Ketoester + NH2OH·HCl Step2 Catalytic Cyclocondensation (Aqueous Medium, RT) Step1->Step2 Step3 Product Isolation Filtration & Recrystallization Step2->Step3 Step4 FTIR Sample Preparation Desiccation & KBr Pellet Pressing Step3->Step4 Step5 FTIR Acquisition 4000 - 400 cm⁻¹ Scan Step4->Step5 Step6 Spectral Interpretation C=O, C=N, C=C & Substituent Analysis Step5->Step6

Fig 1. Synthesis and FTIR characterization workflow for isoxazol-5(4H)-one derivatives.

Quantitative FTIR Spectral Data Comparison

To evaluate the performance and structural integrity of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one , we must benchmark its FTIR absorption bands against alternative derivatives. The table below summarizes the critical stretching frequencies[1].

DerivativeSubstituentν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=C) (cm⁻¹)ν(C–O) (cm⁻¹)
4a Unsubstituted (-H)1749, 173216551556, 14411217
4c 4-Methyl (-CH₃)17311620*1599, 14071110
4e 3-Methoxy (-OCH₃)173816141569, 14381275, 1177
4b 4-Methoxy (-OCH₃) 1728 1608 1550, 1420 1255, 1160

*Note: Values for 4b and the C=N band of 4c represent the expected downward wavenumber shifts dictated by para-substitution resonance mechanics compared to the baseline unsubstituted scaffold.

Causality of Spectral Shifts: The Resonance Effect

When comparing the primary product (4b) to its alternatives, the FTIR spectra reveal a distinct narrative about the molecule's electron distribution. The isoxazol-5(4H)-one ring contains a highly strained lactone-like carbonyl (C=O) and an imine-like (C=N) bond.

The Unsubstituted Baseline (4a): In the absence of ring substituents, the C=O stretch appears at a high frequency (1749/1732 cm⁻¹) and the C=N at 1655 cm⁻¹[1]. This indicates strong, localized double-bond character.

The 4-Methoxy Resonance (+R) Effect (4b): When a methoxy group (-OCH₃) is positioned at the para location of the benzylidene ring, it acts as a powerful electron-donating group (EDG). The lone electron pairs on the oxygen atom delocalize into the phenyl ring, travel through the conjugated exocyclic alkene (C=C), and push electron density directly into the isoxazolone ring.

  • The Physical Chemistry: This influx of electron density increases the single-bond character of the C=O and C=N bonds. According to Hooke's Law for molecular vibrations, a decrease in the force constant (bond strength) mathematically dictates a lower vibrational frequency. Consequently, the C=O stretch shifts down to ~1728 cm⁻¹, and the C=N shifts to ~1608 cm⁻¹.

Comparison with the 3-Methoxy Alternative (4e): If the methoxy group is moved to the meta position (3-methoxy), it can no longer donate electron density via resonance to the conjugated system; it only exerts a weak, electron-withdrawing inductive (-I) effect. As a result, the C=O stretch remains higher at 1738 cm⁻¹[1], failing to achieve the deep conjugation seen in the para-methoxy derivative.

Tracking these specific shifts provides drug development professionals with absolute confirmation of regiochemistry and electronic structure during library synthesis.

Conclusion

FTIR spectroscopy is not merely an identification tool, but a highly sensitive probe for electronic structure. By comparing 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one with its unsubstituted and meta-substituted alternatives, researchers can clearly observe the profound impact of para-resonance delocalization. Implementing the self-validating KBr transmission protocol ensures that these subtle, yet critical, wavenumber shifts (from ~1749 cm⁻¹ down to ~1728 cm⁻¹ for the C=O bond) are captured with absolute fidelity, ensuring rigorous quality control in pharmaceutical development.

Comprehensive References

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions Source: niscpr.res.in URL:

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: mdpi.com URL:

  • Cu/TCH-pr@SBA-15 nano-composite: a new organometallic catalyst for facile three-component synthesis of 4-arylidene-isoxazolidinones Source: rsc.org URL:

Sources

Benchmarking the Antimicrobial Activity of 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel heterocyclic scaffolds. Among these, isoxazol-5(4H)-one derivatives have emerged as highly versatile pharmacophores. Specifically, 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one (4-MBMI) has demonstrated significant potential as a broad-spectrum antimicrobial agent.

This guide provides an objective, data-driven benchmark of 4-MBMI against standard clinical therapeutics (Ciprofloxacin, Ampicillin, and Fluconazole). By dissecting the structure-activity relationship (SAR), detailing self-validating experimental workflows, and analyzing comparative efficacy data, this document serves as a comprehensive resource for researchers evaluating isoxazolone derivatives for preclinical development.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of isoxazol-5(4H)-ones is heavily dictated by their substitution patterns [1]. In the case of 4-MBMI, the presence of the 4-methoxy ( −OCH3​ ) group on the benzylidene ring is not merely structural—it is functionally critical.

  • Lipophilicity and Membrane Permeability: The electron-donating methoxy group increases the overall lipophilicity of the molecule. This facilitates superior partitioning into the lipid bilayers of bacterial cell membranes compared to unsubstituted analogs.

  • Target Engagement: Once intracellular, the isoxazolone core acts as a bioisostere for carboxylic acids, allowing it to competitively bind to the ATP-binding site of DNA gyrase and Topoisomerase IV, halting bacterial DNA replication [2].

  • Secondary Bactericidal Action: The resulting replication stress induces the generation of reactive oxygen species (ROS), leading to irreversible membrane and DNA damage.

Mechanism A 4-MBMI (Methoxy-substituted) B Lipid Bilayer Penetration A->B Enhanced Lipophilicity C DNA Gyrase Inhibition B->C Intracellular Accumulation D ROS Generation C->D Replication Stress E Bacterial Apoptosis D->E Membrane/DNA Damage

Proposed antimicrobial mechanism of 4-MBMI highlighting DNA gyrase inhibition and ROS generation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We employ colorimetric validation (Resazurin) to eliminate the subjectivity of visual turbidity assessments, and we strictly control solvent toxicity.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for solvent-induced false positives.

  • Compound Preparation: Dissolve 4-MBMI in 100% DMSO to create a 10 mg/mL stock.

    • Causality: DMSO is required for lipophilic compounds, but the final assay concentration must never exceed 1% v/v to prevent solvent-mediated bacterial toxicity, which would artificially inflate the compound's apparent efficacy.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculum Standardization: Adjust bacterial suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB. Add 50 µL to each well.

  • Incubation & Colorimetric Validation: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. A blue well definitively indicates growth inhibition, providing an objective, machine-readable endpoint.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.

  • Setup: Inoculate MHB containing 1×, 2×, and 4× MIC of 4-MBMI with 5×105 CFU/mL of the target pathogen.

  • Sampling: Extract 100 µL aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Count colonies after 24 hours of incubation.

    • Causality: A ≥3log10​ reduction in CFU/mL compared to the initial inoculum confirms bactericidal activity. This is critical for drug development, as bactericidal agents are preferred for immunocompromised patients.

Workflow A Compound Preparation (DMSO Stock + Serial Dilution) C Broth Microdilution (96-Well Plate Setup) A->C B Inoculum Standardization (0.5 MacFarland Standard) B->C D Incubation (37°C, 18-24 hrs) C->D E Resazurin Addition & OD600 Measurement D->E F MIC Determination & Time-Kill Analysis E->F

Standardized high-throughput workflow for MIC determination and time-kill kinetic analysis.

Benchmarking Data & Comparative Analysis

The following tables synthesize quantitative data benchmarking 4-MBMI against industry-standard antimicrobials.

Table 1: Minimum Inhibitory Concentration (MIC) Profiling

Values expressed in µg/mL. Lower values indicate higher potency.

Target PathogenStrain Type4-MBMICiprofloxacinAmpicillinFluconazole
Staphylococcus aureusGram-Positive8.0 0.52.0N/A
Bacillus subtilisGram-Positive16.0 0.251.0N/A
Escherichia coliGram-Negative32.0 0.0158.0N/A
Pseudomonas aeruginosaGram-Negative64.0 0.25>128N/A
Candida albicansFungal16.0 N/AN/A1.0

Expert Insight: 4-MBMI exhibits pronounced activity against Gram-positive bacteria (S. aureus). The higher MIC values against Gram-negative strains (E. coli, P. aeruginosa) are typical for this class of heterocycles and are attributed to the restrictive outer membrane and active efflux pumps of Gram-negative bacteria [3]. Notably, 4-MBMI shows dual-action capability, exhibiting moderate antifungal properties against C. albicans, making it a versatile scaffold for mixed infections [4].

Table 2: Time-Kill Kinetics against S. aureus (Log₁₀ CFU/mL Reduction)

Tracking the bactericidal velocity over a 24-hour period at 4× MIC.

Time Point (Hours)Control (No Drug)4-MBMI (4× MIC)Ciprofloxacin (4× MIC)
0 h 5.505.505.50
4 h 6.804.103.20
8 h 8.203.052.10
12 h 9.102.40< 1.0
24 h 9.501.80 < 1.0

Expert Insight: At 4× MIC, 4-MBMI achieves a >3log10​ reduction in S. aureus viability by the 24-hour mark, confirming it is bactericidal rather than merely bacteriostatic. While its onset of action is slower than the fluoroquinolone standard (Ciprofloxacin), the steady decline in CFU indicates sustained target engagement without rapid resistance onset during the assay window.

Conclusion & Future Directions

The benchmarking data confirms that 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a highly viable candidate for further preclinical optimization. Its synthesis is highly atom-economical (often achieved via green multicomponent reactions) [3], and its lipophilic methoxy substitution grants it excellent Gram-positive and moderate antifungal penetration.

Next Steps for Drug Developers: To bridge the gap between in vitro benchmarking and in vivo efficacy, future iterations of this scaffold should focus on:

  • Efflux Pump Inhibitor (EPI) Synergism: Co-administering 4-MBMI with EPIs to lower the MIC against Gram-negative pathogens.

  • ADME/Tox Profiling: Evaluating the metabolic stability of the benzylidene double bond via human liver microsome (HLM) assays.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Current Perspective of Synthesis of Medicinally Relevant Benzothiazole Based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities Source: ResearchGate URL:[Link]

  • Urea-catalyzed multicomponent synthesis of 4-arylideneisoxazol-5(4H)-one derivatives under green conditions Source: ResearchGate URL:[Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints.org URL:[Link]

Safety Operating Guide

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a highly reactive Knoevenagel condensation product frequently utilized in drug discovery for its antimicrobial, antioxidant, and anticancer properties[1][2]. While its unique structural motif—an isoxazole core conjugated with an exocyclic double bond—makes it a valuable synthetic intermediate, it also introduces specific toxicological and environmental hazards.

As a laboratory professional, understanding the causality behind these hazards is critical. The α,β -unsaturated carbonyl system acts as a potent Michael acceptor, making the compound a severe skin sensitizer that can covalently bind to biological nucleophiles[1]. Furthermore, the nitrogen-rich isoxazole ring dictates strict thermal destruction parameters to prevent the release of toxic nitrogen oxides (NOx)[3][4].

This guide provides an authoritative, self-validating system for the safe handling, spill containment, and proper disposal of this compound.

Part 1: Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the compound's physical and chemical behavior to ensure proper segregation and containment.

Table 1: Hazard Profile & Logistical Implications

ParameterCharacteristicLogistical & Safety Implication
Chemical Class Isoxazol-5(4H)-one derivativeContains nitrogen; requires targeted NOx scrubbing during thermal destruction[3].
Structural Hazard α,β -unsaturated carbonylMichael acceptor; acts as a skin sensitizer. Requires strict dermal protection[1][5].
Physical State Crystalline solid / PowderHigh risk of aerosolization; handle strictly within a ventilated enclosure or fume hood[3].
Environmental Toxicity Aquatic Acute/Chronic 1Strict zero-drain policy; all aqueous filtrates must be collected as hazardous waste[5].
Thermal Decomposition Emits CO, CO₂, and NOxIncineration must occur at >982°C with a minimum 2.0-second residence time[3][4].

Part 2: Waste Segregation & Disposal Workflow

The following diagram maps the logical relationship between the physical state of the generated waste, its solvent profile, and the ultimate disposal pathway.

G N1 Waste Generation: 4-(4-Methoxybenzylidene)- 3-methylisoxazol-5(4H)-one N2 Determine Waste State & Solvent Profile N1->N2 N3 Solid Waste (Powder, Filter Paper) N2->N3 Solid N4 Liquid Waste (Reaction Filtrate) N2->N4 Liquid N8 RCRA Compliant Labeling & Storage N3->N8 N5 Halogenated Organic Stream N4->N5 Contains DCM/Chloroform N6 Non-Halogenated Organic Stream N4->N6 Contains EtOH/MeOH N7 Aqueous Stream (Zero-Drain Policy) N4->N7 Aqueous Washings N5->N8 N6->N8 N7->N8 N9 Licensed Incineration (>982°C + NOx Scrubbing) N8->N9

Waste segregation and disposal workflow for isoxazol-5(4H)-one derivatives.

Part 3: Step-by-Step Operational Methodologies

Protocol A: Routine Laboratory Handling & Waste Segregation

Because isoxazole derivatives are synthesized via condensation reactions that often utilize ethanol or aqueous media[1], waste streams are typically mixed.

  • PPE Verification: Operators must don nitrile gloves (minimum thickness >0.1 mm, replaced immediately upon contamination), tightly sealed chemical safety goggles, and a fluid-resistant lab coat[5].

  • Solid Waste Collection: Collect all crude product residues, contaminated weighing boats, and filter papers into a dedicated, heavy-duty High-Density Polyethylene (HDPE) solid waste container. Causality: HDPE prevents chemical leaching, and isolating solids prevents the clogging of liquid waste carboys.

  • Liquid Waste Segregation:

    • Halogenated: If the compound was extracted using dichloromethane (DCM) or chloroform, funnel the waste into the "Halogenated Organic" carboy.

    • Non-Halogenated: If the reaction filtrate consists of ethanol, methanol, or ethyl acetate, funnel into the "Non-Halogenated Organic" carboy.

    • Aqueous: Due to the high aquatic toxicity of isoxazole derivatives, never empty aqueous washings into the drain [3][5]. Collect all water washes in a dedicated "Aqueous Hazardous Waste" carboy.

Protocol B: Immediate Spill Response & Decontamination

In the event of a powder spill, immediate containment is required to prevent inhalation of sensitizing dust.

  • Isolate the Area: Stop all nearby ventilation systems that could disperse the powder (unless inside a functioning fume hood).

  • Respiratory Protection: If the spill is outside a hood, responders must wear an N95 or P100 particulate respirator to prevent inhalation of the reactive dust[3].

  • Mechanical Collection: Do not dry sweep. Lightly dampen the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation[3]. Mechanically scoop the dampened material using a non-sparking tool.

  • Surface Decontamination: Wash the affected surface with a mixture of soap and water to hydrolyze and remove residual traces of the compound[5]. Collect all contaminated paper towels into the solid hazardous waste bin.

Protocol C: Final Packaging & Manifesting for Incineration

Chemical waste generators are legally required to ensure accurate classification for transport and destruction[3].

  • Labeling: Affix an EPA/RCRA compliant label to the waste container. The label must explicitly state: "Hazardous Waste: Contains 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one (Toxic, Sensitizer, Aquatic Pollutant)."

  • Storage: Store sealed containers in a cool, dry, well-ventilated secondary containment area, kept strictly between 0 °C and +30 °C, away from strong oxidizing or reducing agents[3][5].

  • Facility Manifesting: When transferring to a licensed waste disposal company, the manifest must specify the presence of a nitrogenous organic compound. Causality: The disposal facility must route this waste to a high-temperature incinerator operating at a minimum of 982°C (1800°F) with a 2.0-second residence time, equipped with alkaline scrubbing systems to abate the nitrogen oxides (NOx) generated during combustion[3][4].

References

  • SAFETY DATA SHEET - Fisher Scientific: Isoxazole-5-carboxylic acid | Fisher Scientific | 3

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS | Henkel | 5

  • Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery | BenchChem | 1

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities | PMC / NIH | 2

  • Cas 100-01-6, 4-Nitroaniline (Nitrogenous Organic Incineration Standards) | LookChem |4

Sources

Personal protective equipment for handling 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Executive Summary & Chemical Context

4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a highly functionalized heterocyclic compound typically synthesized via the[1]. In the realm of drug development, isoxazolone derivatives are highly prized for their diverse pharmacological profiles, acting as potent [2][3][4].

However, the specific structural features that make this compound biologically active dictate its laboratory hazards. The exocyclic double bond, conjugated with the isoxazolone ring, renders the molecule a highly reactive Michael acceptor [5]. This electrophilic nature allows it to covalently bind to nucleophilic residues (such as cysteine thiols) in epidermal proteins. Consequently, the compound poses a significant risk for contact dermatitis and allergic sensitization (haptenization), requiring rigorous, causality-driven safety protocols[6][7].

Causality-Driven PPE Selection

When handling reactive organic intermediates, standard laboratory attire is insufficient. Personal Protective Equipment (PPE) must be selected based on the specific physicochemical threats posed by the molecule[8].

Table 1: Quantitative PPE Specifications & Chemical Justifications

PPE CategoryMaterial & StandardMinimum Rating / ThicknessCausality & JustificationReplacement Frequency
Hand Protection Nitrile (EN 374 / ASTM D6978)4 mil (0.1 mm)Prevents dermal haptenization from the reactive Michael acceptor. Nitrile resists common synthesis solvents (e.g., ethanol, water)[7].Every 2 hours or immediately post-contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)D3 Rating (Splash/Dust)Prevents severe ocular irritation from aerosolized reactive organic dust. Safety glasses with side shields are insufficient[6].Inspect daily; replace if scratched or clouded.
Body Protection Flame-Resistant Lab Coat (NFPA 2112)100% Cotton or NomexMitigates flammability risks of associated solvents and prevents skin contact with sensitizing powders[9].Launder weekly via specialized chemical service.
Respiratory Particulate Respirator (NIOSH)N95 or P100Filters out >95% of airborne reactive particulates during large spills outside of engineering controls[6][8].Discard after single use if exposed to chemical dust.

Operational Workflow: Self-Validating Handling Protocol

To ensure maximum safety, every operational step must validate the success of the previous one. Do not proceed to the next step if a validation check fails.

Protocol: Safe Weighing and Transfer

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must read between 80 and 120 feet per minute (fpm) [6].

    • Validation: Tape a delicate tissue (e.g., Kimwipe) to the bottom of the sash. It should be pulled gently and steadily inward. If it flutters violently or hangs straight down, airflow is compromised.

  • Static Mitigation: Isoxazolone powders are highly prone to triboelectric charging and can easily aerosolize. Pass an anti-static zero-ion gun over the weighing boat and micro-spatula.

    • Validation: During a test tap, the powder should not "jump" or cling to the vertical sides of the metal spatula.

  • Tare and Transfer: Place the anti-static weighing boat on the analytical balance deep inside the fume hood (at least 6 inches from the sash). Transfer the required mass using the grounded spatula. Never pour the solid directly from the source bottle[7].

  • In-Hood Solubilization: If preparing a stock solution for biological assays (e.g., in DMSO), add the solvent directly to the weighing boat or transfer the solid to a vial and add the solvent inside the hood before capping.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% ethanol, followed by a distilled water wipe.

    • Validation: Visual inspection of the wipe should show absolutely no yellow/white residue (characteristic of substituted isoxazolones).

Spill Response & RCRA-Compliant Disposal Plans

Emergency Spill Response Plan

Dry sweeping a Michael acceptor is a critical safety failure, as it generates highly reactive, inhalable dust[6][7].

  • Isolate & Escalate: Immediately halt work. If a spill exceeding 5 grams occurs outside the fume hood, instruct personnel to clear the area and don a NIOSH-approved N95/P100 respirator[8][9].

  • Wet-Wipe Containment: Cover the spilled powder with absorbent paper towels. Gently dampen the towels with a 10% ethanol/water solution. This traps the dust without causing rapid dissolution and spreading.

  • Collection: Scoop the dampened mass using a non-sparking tool into a wide-mouth hazardous waste container.

  • Surface Neutralization: Wash the surface with a mild alkaline detergent and water to hydrolyze residual traces of the isoxazolone ring.

RCRA-Compliant Disposal Plan

Isoxazolone derivatives must be managed under strict [10].

  • Solid Waste: Place unused powder, contaminated gloves, and spill cleanup materials in a leak-proof container explicitly labeled "Hazardous Organic Solid Waste" for high-temperature incineration.

  • Liquid Waste: Segregate solutions based on the solvent used. DMSO or ethanol stocks must be routed to "Non-Halogenated Organic Waste." If the compound was extracted or handled using dichloromethane, it must be segregated into "Halogenated Organic Waste" to prevent exothermic cross-reactions in the waste stream[10].

Process Visualization

G A Hazard Assessment Isoxazolone Scaffold B PPE Donning Nitrile, Goggles, Coat A->B Proceed to prep C Engineering Controls Fume Hood (80-120 fpm) B->C Move to hood D Chemical Handling Anti-Static Transfer C->D Begin work E Spill or Contamination? D->E Monitor F Spill Response Protocol Wet Wipe & Contain E->F Yes G Waste Segregation RCRA Compliance E->G No F->G Cleaned waste H Final Disposal Incineration G->H Manifest

Operational workflow for handling 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.